tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
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Overview
Description
tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₃ It is a derivative of carbamic acid and features a tert-butyl group, a cyclopropyl ring, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Cyclopropanation: One method to synthesize tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.
Monohydrolysis and Curtius Degradation: Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The carbamate group can participate in substitution reactions, where the tert-butyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Spirocyclopropanated Analogues: The compound can be converted into spirocyclopropanated analogues of insecticides such as thiacloprid and imidacloprid.
Synthesis of Five-Membered Ring Analogs:
Biology and Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate is not well-documented. its derivatives, such as spirocyclopropanated analogues, exert their effects by targeting specific molecular pathways in insects, leading to their inhibition or death. The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with a similar tert-butyl group but lacking the cyclopropyl and hydroxymethyl groups.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A closely related compound with similar structural features.
Uniqueness:
Structural Complexity:
Versatility in Synthesis: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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